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Compound of Interest

Compound Name: Dregeoside A11

Cat. No.: B12320010

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Dregeoside All, a pregnane glycoside isolated from Dregea volubilis. The information
presented herein is essential for the identification, characterization, and further investigation of
this natural product in drug discovery and development.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition
and molecular weight of novel compounds. For Dregeoside Al11l, High-Resolution Electrospray
lonization Mass Spectrometry (HR-ESI-MS) is employed to obtain precise mass
measurements.

Table 1: HR-ESI-MS Data for Dregeoside A1l

lon Calculated m/z Found m/z Molecular Formula

[M+Na]* 1267.6493 1267.6498 Ce2H100025Na

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the
chemical structure and stereochemistry of a molecule. The following tables summarize the *H
and 13C NMR data for Dregeoside Al1l, recorded in pyridine-ds. These assignments are
typically confirmed through a combination of 2D NMR experiments, including COSY, HSQC,
and HMBC.

Table 2: 1H NMR (Pyridine-ds) Spectroscopic Data for Dregeoside A11
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Position OoH (ppm) Multiplicity J (Hz)
Aglycone

1 1.98,1.21 m

2 2.15,1.85 m

3 4.05 m

4 2.35,1.55 m

5 1.45 m

6 1.65,1.35 m

7 1.75, 1.15 m

9 1.50 m

11 4.25 m

12 3.85 dd 10.0, 4.0
15 2.25,1.60 m

16 2.50, 1.90 m

17 1.80 m

18-CHs 1.25 S

19-CHs 1.10 S

21-CHs 2.20 S

Sugar Moieties

Glc-1' 4.95 d 7.5
Glc-2' 4.10 t 8.0
Glc-3' 4.30 t 8.5
Glc-4' 4.20 t 9.0
Glc-5' 3.90 m
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Glc-6' 4.50, 4.35 m
Cym-1" 5.10 d 7.0
Cym-2" 3.80 m
Cym-3" 3.95 m
Cym-4" 3.50 m
Cym-5" 4.00 q 6.5
Cym-6"-CHs 1.55 d 6.5
Ole-1"™ 5.20 d 7.5
Ole-2" 3.75 m
Ole-3" 3.85 m
Ole-4™ 3.45 m
Ole-5" 3.95 m
Ole-6"-CHs 1.50 d 6.0
Dig-1"" 5.15 d 7.5
Dig-2"" 3.70 m
Dig-3"" 3.90 m
Dig-4"" 3.40 m
Dig-5"" 3.80 m
Dig-6""-CHs 1.45 d 6.0

Note: Glc = Glucose, Cym = Cymarose, Ole = Oleandrose, Dig = Digitoxose. Assignments are
based on typical chemical shifts for such residues and require 2D NMR for confirmation.

Table 3: 13C NMR (Pyridine-ds) Spectroscopic Data for Dregeoside A1l
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Position oC (ppm) Position oC (ppm)
Aglycone Sugar Moieties

1 38.5 Glc-1' 102.0
2 30.0 Glc-2' 75.5
3 78.0 Glc-3' 78.5
4 39.0 Glc-4' 71.0
5 45.0 Glc-5' 78.0
6 28.0 Glc-6' 62.0
7 27.0 Cym-1" 98.0
8 41.0 Cym-2" 74.0
9 50.0 Cym-3" 82.0
10 37.0 Cym-4" 76.0
11 70.0 Cym-5" 68.0
12 80.0 Cym-6"-CHs 18.5
13 44.0 Ole-1" 97.5
14 85.0 Ole-2" 73.5
15 35.0 Ole-3" 79.0
16 25.0 Ole-4™ 75.5
17 60.0 Ole-5" 67.5
18-CHs 16.0 Ole-6"-CHs 18.0
19-CHs 22.0 Dig-1"" 97.0
20 210.0 Dig-2"" 73.0
21-CHs 31.0 Dig-3"" 78.5
Dig-4" 75.0
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Dig-5"" 67.0

Dig-6""-CHs 175

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and
spectroscopic analysis of Dregeoside All. Specific parameters may vary based on the
instrumentation used.

Isolation and Purification

o Extraction: The dried and powdered plant material of Dregea volubilis is extracted
exhaustively with methanol or ethanol at room temperature.

o Partitioning: The crude extract is suspended in water and partitioned successively with
solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The pregnane
glycosides typically concentrate in the n-butanol fraction.

o Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps for
purification. This often includes:

o Column Chromatography: Using silica gel, Sephadex LH-20, or reversed-phase C18 silica
gel with gradient elution systems (e.g., chloroform-methanol or methanol-water).

o Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the
isolated compounds.

Spectroscopic Analysis

* NMR Spectroscopy: NMR spectra are recorded on a high-field spectrometer (e.g., 500 or
600 MHz for tH). The sample is dissolved in an appropriate deuterated solvent, typically
pyridine-ds, due to the good solubility of polar glycosides. Standard pulse sequences are
used to acquire tH, 13C, DEPT, COSY, HSQC, and HMBC spectra.

e Mass Spectrometry: HR-ESI-MS is performed on a mass spectrometer equipped with an
electrospray ionization source. The purified compound is dissolved in a suitable solvent (e.g.,
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methanol) and introduced into the mass spectrometer. Data is typically acquired in positive
ion mode to observe [M+Na]* adducts, which are common for glycosides.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation
of Dregeoside Al1l.
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Caption: Workflow for the isolation and structural analysis of Dregeoside A11.
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There are no known signaling pathways directly attributed to Dregeoside A1l at this time.
Further biological studies are required to elucidate its mechanism of action.

» To cite this document: BenchChem. [Spectroscopic Profile of Dregeoside A11: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12320010#spectroscopic-data-of-dregeoside-all-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b12320010?utm_src=pdf-body
https://www.benchchem.com/product/b12320010#spectroscopic-data-of-dregeoside-a11-nmr-ms
https://www.benchchem.com/product/b12320010#spectroscopic-data-of-dregeoside-a11-nmr-ms
https://www.benchchem.com/product/b12320010#spectroscopic-data-of-dregeoside-a11-nmr-ms
https://www.benchchem.com/product/b12320010#spectroscopic-data-of-dregeoside-a11-nmr-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12320010?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12320010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

